molecular formula C8H18ClNO B6220948 (3S)-3-(tert-butoxy)pyrrolidine hydrochloride CAS No. 2751603-15-1

(3S)-3-(tert-butoxy)pyrrolidine hydrochloride

Cat. No. B6220948
M. Wt: 179.7
InChI Key:
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Description

(3S)-3-(tert-Butoxy)pyrrolidine hydrochloride, also known as TBPH, is a chiral pyrrolidine derivative that has a wide range of applications in scientific research. It is a white crystalline powder with a melting point of 108-110°C, and is soluble in water, ethanol, and other organic solvents. TBPH is used as a chiral building block in the synthesis of chiral compounds, as a catalyst in asymmetric synthesis, and as a reagent in chiral derivatization. It has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (3S)-3-(tert-butoxy)pyrrolidine hydrochloride involves the reaction of (S)-pyrrolidine-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent, followed by reaction with hydrochloric acid to form the hydrochloride salt.

Starting Materials
(S)-pyrrolidine-3-carboxylic acid, tert-butyl alcohol, dehydrating agent, hydrochloric acid

Reaction
Step 1: Mix (S)-pyrrolidine-3-carboxylic acid and tert-butyl alcohol in the presence of a dehydrating agent, such as sulfuric acid or phosphorus pentoxide., Step 2: Heat the mixture to reflux for several hours to promote dehydration and formation of the tert-butoxy pyrrolidine intermediate., Step 3: Cool the reaction mixture and add hydrochloric acid to protonate the pyrrolidine nitrogen and form the hydrochloride salt., Step 4: Isolate the product by filtration or precipitation and purify by recrystallization or chromatography.

Scientific Research Applications

(3S)-3-(tert-butoxy)pyrrolidine hydrochloride has a variety of applications in scientific research. It is used as a chiral building block in the synthesis of chiral compounds, as a catalyst in asymmetric synthesis, and as a reagent in chiral derivatization. It has been used in a variety of organic synthesis reactions, such as the synthesis of chiral alcohols, amines, and phenols. It has also been used in drug discovery and biochemistry, where it has been used to study the structure and function of proteins, enzymes, and other biological molecules.

Mechanism Of Action

The mechanism of action of (3S)-3-(tert-butoxy)pyrrolidine hydrochloride is not fully understood. However, it is thought to act as a chiral catalyst, promoting the formation of chiral products from achiral starting materials. It is also thought to act as a chiral reagent, facilitating the derivatization of chiral molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of (3S)-3-(tert-butoxy)pyrrolidine hydrochloride have not been extensively studied. However, it is known to be an irritant to the skin and eyes, and may cause allergic reactions in some individuals. It is also known to be toxic if ingested, and can cause vomiting, diarrhea, and other gastrointestinal symptoms.

Advantages And Limitations For Lab Experiments

The main advantage of using (3S)-3-(tert-butoxy)pyrrolidine hydrochloride in laboratory experiments is its ability to catalyze the formation of chiral products from achiral starting materials. This makes it ideal for use in asymmetric synthesis and chiral derivatization. However, it is important to note that (3S)-3-(tert-butoxy)pyrrolidine hydrochloride is an irritant and can be toxic if ingested, so it is important to use proper safety precautions when handling the compound.

Future Directions

There are a number of potential future directions for the use of (3S)-3-(tert-butoxy)pyrrolidine hydrochloride. These include further research into its mechanism of action and its potential applications in drug discovery and biochemistry. Additionally, further research into its toxicity and potential adverse effects could be beneficial. Other potential areas of research include the development of new synthesis methods, the optimization of existing methods, and the development of new derivatives of (3S)-3-(tert-butoxy)pyrrolidine hydrochloride.

properties

CAS RN

2751603-15-1

Product Name

(3S)-3-(tert-butoxy)pyrrolidine hydrochloride

Molecular Formula

C8H18ClNO

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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